molecular formula C18H13I B1590341 5'-Iodo-m-terphenyl CAS No. 87666-86-2

5'-Iodo-m-terphenyl

Cat. No. B1590341
CAS RN: 87666-86-2
M. Wt: 356.2 g/mol
InChI Key: LICOFADCKUKHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Iodo-m-terphenyl, also known as 1-Iodo-3,5-diphenylbenzene, is a chemical compound with the molecular formula C18H13I . It has a molecular weight of 356.21 . It is a solid substance that is sensitive to light and air .


Molecular Structure Analysis

The molecular structure of 5’-Iodo-m-terphenyl consists of a central benzene ring substituted with two phenyl groups and an iodine atom .


Physical And Chemical Properties Analysis

5’-Iodo-m-terphenyl is a solid at 20 degrees Celsius . It is sensitive to light and air . .

Scientific Research Applications

Synthesis and Material Development

  • Crystal Engineering : 5'-Iodo-m-terphenyl derivatives are synthesized for potential use as tectons in crystal engineering, facilitating the creation of complex molecular structures (Wright & Vinod, 2003).
  • Production of Multi-Iodoarenes : The compound is used in a templated C–H bond–breaking approach to create multi-iodoarenes, serving as building blocks for materials in pharmaceuticals and electronics (Martínez-Martínez et al., 2017).
  • Recyclable Organic Trivalent Iodine Reagents : Utilized in creating recyclable trivalent iodine reagents for oxidative rearrangement and other chemical transformations (Moroda & Togo, 2006).

Chemical Properties and Applications

  • Modification of Terphenyl Ligands : Modification of terphenyl ligands by meta alkyl substitution on the central ring, aimed at stabilizing novel compounds and facilitating diverse applications in chemistry (Stanciu et al., 2006).
  • Room Temperature P-C Bond Formation : Explored in the context of room temperature phosphorus-carbon bond formation, demonstrating its reactivity and potential in organic synthesis (Diaz et al., 2008).

Optical and Electronic Applications

  • Nonlinear Optical Properties : Investigated for their third-order nonlinear optical response, indicating potential use in optoelectronics and photonics (Adeel et al., 2021).
  • Stabilization of Heavier Element Compounds : Acts as a stabilizing agent for compounds with new bonding environments, relevant in the development of advanced materials and molecular species (Rivard & Power, 2007).

Miscellaneous Applications

  • Liquid Crystal Honeycombs : Used in creating X-shaped polyphilics, forming liquid crystalline phases with unique honeycomb-like structures (Kieffer et al., 2008).
  • Methane Storage : Incorporated in the design of porous structures like MOFs (Metal-Organic Frameworks) for applications like methane storage (Eddaoudi et al., 2002).

properties

IUPAC Name

1-iodo-3,5-diphenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13I/c19-18-12-16(14-7-3-1-4-8-14)11-17(13-18)15-9-5-2-6-10-15/h1-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICOFADCKUKHJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CC(=C2)I)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20517125
Record name 2~5~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Iodo-m-terphenyl

CAS RN

87666-86-2
Record name 2~5~-Iodo-1~1~,2~1~:2~3~,3~1~-terphenyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20517125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A three neck flask was charged with 250 g of m-terphenyl (manufactured by Aldrich Co., Ltd.), 50 g of hydroiodic acid dihydrate, 75 g of iodine, 750 mL of acetic acid and 25 mL of cone, sulfuric acid, and they were reacted at 70° C. for 3 hours. After reaction, the solution was poured into 5 L of methanol and then stirred for one hour. This was separated by filtration, and crystal obtained was refined by means of column chromatography and recrystallized from acetonitrile to obtain 64 g of 5-phenyl-3-iodobiphenyl (intermediate 3) shown, below and 17 g of 3′-phenyl-4-iodobiphenyl (intermediate 4) shown below.
Quantity
250 g
Type
reactant
Reaction Step One
Name
hydroiodic acid dihydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A three-necked flask was charged with 250 g of m-terphenyl (ALDRICH), 50 g of hydroiodic acid dihydrate, 75 g of iodine, 750 ml of acetic acid, and 25 ml of concentrated sulfuric acid, and reaction was allowed to proceed at 70° C. for 3 hours. The product was poured into 5 L of methanol and the mixture was stirred for 1 hour and filtrated. The obtained crystals were purified by column chromatography, and recrystallized from acetonitrile to give 64 g of 3′-phenyl-4-iodobiphenyl (Intermediate 4) and 17 g of 3-phenyl-5-iodobiphenyl in the form of white powder. FD-MS and H-NMR analysis identified the powder as Intermediate 4.
Quantity
250 g
Type
reactant
Reaction Step One
Name
hydroiodic acid dihydrate
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Quantity
5 L
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5'-Iodo-m-terphenyl
Reactant of Route 2
5'-Iodo-m-terphenyl
Reactant of Route 3
Reactant of Route 3
5'-Iodo-m-terphenyl
Reactant of Route 4
5'-Iodo-m-terphenyl
Reactant of Route 5
Reactant of Route 5
5'-Iodo-m-terphenyl
Reactant of Route 6
Reactant of Route 6
5'-Iodo-m-terphenyl

Citations

For This Compound
2
Citations
S OzAsA, Y FUJIOKA, J KIKUTAKE… - Chemical and …, 1983 - jstage.jst.go.jp
… 5’-Iodo-m-terphenyl (15C) A suspension of 15b-HC1 (5.6 g) in concentrated sulfuric acid (1.9 m1) and water (34 ml) was diazotized with sodium nitrite (2.7 g) in water (5.4 ml), and the …
Number of citations: 1 www.jstage.jst.go.jp
S OZASA, Y FUJIOKA, H HASHINO… - Chemical and …, 1983 - jstage.jst.go.jp
… 7_1’ Among the iodo compounds used, iodobiphenyls (2(9), 3- (10), and 4—iodobiphenyl OD)” and 5’-iodo-m-terphenyl (14)2€) were prepared as reported previously. One of the key …
Number of citations: 20 www.jstage.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.